(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid
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Overview
Description
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a propynyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid typically involves the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and dimethylamine.
Attachment to the Phenyl Ring: The propynyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding boronates.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also participate in various nucleophilic substitution reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the propynyl and dimethylamino groups, making it less versatile in certain reactions.
(3-(Dimethylamino)phenyl)boronic Acid: Lacks the propynyl group, which limits its application in cross-coupling reactions.
(3-(Prop-1-YN-1-YL)phenyl)boronic Acid: Lacks the dimethylamino group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is unique due to the presence of both the propynyl and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C11H14BNO2 |
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Molecular Weight |
203.05 g/mol |
IUPAC Name |
[3-[3-(dimethylamino)prop-1-ynyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO2/c1-13(2)8-4-6-10-5-3-7-11(9-10)12(14)15/h3,5,7,9,14-15H,8H2,1-2H3 |
InChI Key |
NSZXRNCJAVWUQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C#CCN(C)C)(O)O |
Origin of Product |
United States |
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